3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt
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Overview
Description
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. This compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it useful in textile and other dyeing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, often in an alkaline medium, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation, usually with sulfuric acid, to introduce the sulfonic acid groups.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar chromophoric properties but different substituents.
Congo Red: A bis-azo dye used in histology for staining amyloid proteins.
Direct Blue 1: An azo dye used in the textile industry with a different structural framework.
Uniqueness
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid, sodium salt is unique due to its specific combination of azo groups and sulfonic acid groups, which confer distinct solubility and chromophoric properties. This makes it particularly suitable for applications requiring water solubility and vibrant coloration.
Properties
CAS No. |
94109-01-0 |
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Molecular Formula |
C31H25N5Na2O6S2 |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
disodium;3-[[4-[[4-[ethyl-[(4-sulfonatophenyl)methyl]amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-10-16-26(17-11-22)43(37,38)39)25-14-12-23(13-15-25)32-34-30-18-19-31(29-9-4-3-8-28(29)30)35-33-24-6-5-7-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
GJPCMIYMRWUAQQ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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